molecular formula C8H8FN B1304769 5-Fluoroindoline CAS No. 2343-22-8

5-Fluoroindoline

Cat. No. B1304769
CAS RN: 2343-22-8
M. Wt: 137.15 g/mol
InChI Key: NXQRMQIYCWFDGP-UHFFFAOYSA-N
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Description

5-Fluoroindoline is not directly discussed in the provided papers; however, the papers focus on 5-fluorouracil (5-FU), a chemotherapeutic agent used in the treatment of various cancers, particularly colorectal cancer. 5-FU is a fluorinated analogue of the nucleobase uracil and is metabolized in the body through pathways similar to uracil. It is known for its ability to interfere with DNA synthesis by inhibiting the enzyme thymidylate synthase, which is crucial for DNA replication . The papers provided discuss the clinical pharmacology of 5-FU, its combination with folinic acid (FA) to enhance its therapeutic effects, and various administration strategies to improve patient outcomes .

Synthesis Analysis

The synthesis of 5-fluorouracil and related compounds, such as 5-fluoroindoline, typically involves the introduction of a fluorine atom into the molecular structure. While the papers do not detail the synthesis of 5-fluoroindoline, they do mention the use of fluorinated nucleophiles in the synthesis of related fluorinated compounds. For example, one study describes the diastereoselective addition of fluorinated nucleophiles to Ellman's N-(tert-butanesulfinyl)imines, followed by a Sonogashira cross-coupling and gold(I)-catalyzed cycloisomerization to produce fluorinated isoindoline and dihydroisoquinoline scaffolds .

Molecular Structure Analysis

The molecular structure of 5-fluorouracil is similar to that of uracil, with the key difference being the substitution of a fluorine atom at the 5-position. This modification is critical for the drug's mechanism of action, as it allows 5-FU to act as an antimetabolite and inhibit thymidylate synthase . The structure of 5-fluoroindoline would similarly be expected to include a fluorine atom at a strategic position, altering its chemical properties and reactivity.

Chemical Reactions Analysis

5-Fluorouracil undergoes various chemical reactions in the body, including metabolism by dihydropyrimidine dehydrogenase and incorporation into RNA, which disrupts RNA function. The combination of 5-FU with folinic acid enhances its binding to thymidylate synthase, increasing the drug's antitumor effects . The papers also discuss the use of 5-FU in combination with other chemotherapeutic agents, such as cisplatin, and the potential for synergistic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-FU include poor absorption after oral administration, rapid distribution, and swift catabolism in the liver, leading to a short terminal half-life of approximately 8 to 20 minutes . The drug is typically administered intravenously to ensure adequate bioavailability. The papers also discuss the pharmacokinetics of folinic acid, a modulator of 5-FU, noting that the (6S)-stereoisomer of folinic acid is rapidly cleared from plasma and can potentiate the antitumor effect of 5-FU .

Scientific Research Applications

Chemotherapy in Colorectal Cancer

5-Fluorouracil (5-FU), a key derivative of 5-Fluoroindoline, plays a significant role in the chemotherapeutic treatment of advanced colorectal cancer. Despite various trials, no new agents with notable activity beyond 5-FU have been identified. The combination of 5-FU with folinic acid has shown to improve patient survival compared to 5-FU alone, indicating a successful approach in enhancing the drug's effectiveness. This highlights the importance of 5-Fluoroindoline derivatives in current cancer therapy strategies (Abbruzzese & Levin, 1989).

Drug Enhancement Strategies

Research indicates significant efforts to boost the efficacy of 5-FU, particularly in managing advanced colorectal cancer. Trials involving 5-FU in combination with various agents like high-dose folinic acid, methotrexate, and cisplatin have shown a marked improvement in patient survival and quality of life. This underscores the potential of 5-Fluoroindoline derivatives in enhancing therapeutic outcomes (Poon et al., 1989).

Pharmacogenetics in Therapy

The study of pharmacogenetics in relation to 5-FU and folinic acid combinations (FOLFOX/FOLFIRI) has shown the necessity of personalized approaches in colorectal cancer therapy. The effects of these drugs are influenced by the concentration in tumor cells and the presence of drug targets. Genetic variability and expression of enzymes involved in drug metabolism and transport are crucial determinants of therapeutic outcomes. This highlights the relevance of 5-Fluoroindoline derivatives in personalized medicine approaches (Mohelníková-Duchoňová et al., 2014).

Role in Liver Cancer Treatment

5-Fluorouracil has been studied in combination with other compounds like luteolin in the treatment of hepatocellular carcinoma. This combination has shown to synergize antitumor effects, suggesting a potential role for 5-Fluoroindoline derivatives in liver cancer therapy. The mechanisms involved include apoptosis induction and regulation of 5-FU metabolism (Xu et al., 2016).

Safety And Hazards

5-Fluoroindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

While specific future directions for 5-Fluoroindoline are not detailed in the available resources, fluorinated indoles have received considerable attention due to their influence on reactivity, selectivity, and biological activity . This suggests potential future research directions in exploring the applications of 5-Fluoroindoline and related compounds in various fields, including pharmaceuticals and materials science.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRMQIYCWFDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379043
Record name 5-fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroindoline

CAS RN

2343-22-8
Record name 5-fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroindoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6.8 grams (0.05 moles) of 5-fluoro-1H-indole in 50 ml of ether was cooled to 0° C. under nitrogen. 507 ml of a 0.15M solution of zinc borohydride in ether was added dropwise. The reaction was allowed to stir for 48 hours. The reaction was quenched with dilute hydrochloric acid. The pH was adjusted to 8.0 with dilute sodium hydroxide. The ether layer was separated, dried and evaporated to give 7 grams of the titled compound.
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6.8 g
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Synthesis routes and methods II

Procedure details

5-Fluoroindole (3 g, 22.2 mmol) in glacial acetic acid (35 mL) was treated with sodium cyanoborohydride (2.79 mg, 44.4 mmol) portionwise at room temperature with stirring. After one hour, the reaction was diluted with water and basified with 40% sodium hydroxide with cooling. The mixture was extracted 3 times with dichloromethane, dried and concentrated to give 5-fluoroindoline. It was used in the next step without further purification. 1H-NMR (300 MHz, dimethylsulfoxide-d6) δ 6.86 (m, 1H), 6.68 (dt, 1H), 6.42 (dd, 1H), 5.32 (br s, 1H, NH), 3.38 (m, 2H, CH2), 2.87 (t, 2H, CH2).
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
P Naumov, F Anastasova, MGB Drew… - … Section C: Crystal …, 2000 - scripts.iucr.org
In the title compound (5-fluoroisatin), C8H4FNO2, the N atom of one molecule is linked to the amido-O atom of an adjacent molecule across a center of symmetry by a cyclic hydrogen …
Number of citations: 15 scripts.iucr.org
W Wu, H Lin, CQ Wan, SL Cao - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Herein, we report the crystal structure of one new derivative of 5-fluoroindoline-2,3-dione. … To an ice-bath cooled solution of 5-fluoroindoline-2,3-dione (0.33 g, 2 mmol) in N,N-…
Number of citations: 1 scripts.iucr.org
M Budovská, K Krochtova, M Kuba… - Journal of Fluorine …, 2021 - Elsevier
… Commercially available 5-fluoroindoline (16) was chosen as the starting material for the … Somei's tungstate method based on the oxidation of 5-fluoroindoline (16) with 30% hydrogen …
Number of citations: 2 www.sciencedirect.com
IN Shaikh, UF Bagwan, SM Hunagund, IN Shaikh… - Chemistry Africa, 2018 - Springer
… In the present study, our investigation started with screening CuPy 2 Cl 2 catalysts for the synthesis of 5-fluoroindoline-2,3-dione with substituted aniline under microwave irradiation for 9…
Number of citations: 3 link.springer.com
N Sharmila, TV Sundar, G Satish… - … Section C: Structural …, 2015 - scripts.iucr.org
Isatin (1H-indole-2,3-dione) derivatives represent synthetically useful substrates which can be used to prepare a broad range of heterocyclic compounds. In the title compounds, …
Number of citations: 4 scripts.iucr.org
APL de Melo, L Bresolin, BB Martins… - Acta Crystallographica …, 2018 - scripts.iucr.org
The reaction in methanol of CuII acetate monohydrate with 5-fluoroisatin 3-oxime deprotonated with KOH in a 1:2 molar ratio and recrystallization from pyridine yielded the title …
Number of citations: 1 scripts.iucr.org
S Deswal, RK Tittal, DG Vikas, K Lal, A Kumar - Journal of Molecular …, 2020 - Elsevier
… , we are herewith reporting the synthesis of 5-fluoroindoline-2,3-dione-… DFT studies were done for synthesized 5-fluoroindoline-2,3-… 5-fluoroindoline-2,3-dione-linked triazole conjugates. …
Number of citations: 56 www.sciencedirect.com
S Mohamed, SA Barnett, DA Tocher - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… The title compound, C 9 H 7 FN 2 O 4 , was isolated during a manual crystallization screen on 5-fluoroisatin (5-fluoroindoline-2,3-dione). Hydrogen-bonded ribbons of the oxindole are …
Number of citations: 4 scripts.iucr.org
S Mohamed, SA Barnett, DA Tocher - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… The title dimethyl sulfoxide (DMSO) solvate, C 8 H 4 FNO 2 ·C 2 H 6 OS, was isolated during a manual crystallization screen on 5-fluoroisatin (5-fluoroindoline-2,3-dione). Molecules of 5…
Number of citations: 13 scripts.iucr.org
S Sardari, I Portugal, A ALKafri… - … Chemistry & High …, 2016 - ingentaconnect.com
… Findings resulted from antimycobacterial tests and MTT assay indicated that two compounds, 1-amino-4-(phenylamino) anthracene-9,10-dione and 5-fluoroindoline-2,3-dione have …
Number of citations: 4 www.ingentaconnect.com

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